molecular formula C12H18O7 B089636 Diallyl 2,2'-oxydiethyl dicarbonate CAS No. 142-22-3

Diallyl 2,2'-oxydiethyl dicarbonate

Cat. No.: B089636
CAS No.: 142-22-3
M. Wt: 274.27 g/mol
InChI Key: JHQVCQDWGSXTFE-UHFFFAOYSA-N
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Description

Diallyl 2,2’-oxydiethyl dicarbonate is a chemical compound with the molecular formula C12H18O7This compound is a colorless monomer used primarily in the manufacture of optical corrective lenses due to its transparency and durability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diallyl 2,2’-oxydiethyl dicarbonate can be synthesized through the reaction of diethylene glycol with allyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C .

Industrial Production Methods

In industrial settings, the production of diallyl 2,2’-oxydiethyl dicarbonate involves the continuous reaction of diethylene glycol with allyl chloroformate. The process is optimized for high yield and purity, often employing advanced purification techniques such as distillation and crystallization to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

Diallyl 2,2’-oxydiethyl dicarbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Diallyl 2,2’-oxydiethyl dicarbonate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action for diallyl 2,2’-oxydiethyl dicarbonate involves its polymerization to form durable, transparent polymers. These polymers exhibit excellent optical clarity and mechanical strength, making them ideal for use in optical applications. The molecular targets and pathways involved in its polymerization include the formation of cross-linked networks through free radical initiation .

Comparison with Similar Compounds

Similar Compounds

    Diethylene glycol bis(allyl carbonate): Another name for diallyl 2,2’-oxydiethyl dicarbonate.

    Allyl diglycol carbonate: A similar compound used in optical applications.

Uniqueness

Diallyl 2,2’-oxydiethyl dicarbonate is unique due to its combination of transparency, durability, and ease of polymerization. These properties make it particularly suitable for the manufacture of high-quality optical lenses, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-(2-prop-2-enoxycarbonyloxyethoxy)ethyl prop-2-enyl carbonate
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InChI

InChI=1S/C12H18O7/c1-3-5-16-11(13)18-9-7-15-8-10-19-12(14)17-6-4-2/h3-4H,1-2,5-10H2
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InChI Key

JHQVCQDWGSXTFE-UHFFFAOYSA-N
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Canonical SMILES

C=CCOC(=O)OCCOCCOC(=O)OCC=C
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Molecular Formula

C12H18O7
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Related CAS

25656-90-0
Record name 2,5,8,10-Tetraoxatridec-12-enoic acid, 9-oxo-, 2-propen-1-yl ester, homopolymer
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DSSTOX Substance ID

DTXSID7027095
Record name Diallyl diglycol carbonate
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Molecular Weight

274.27 g/mol
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Physical Description

Liquid; [Hawley] Colorless liquid; [MSDSonline]
Record name Diallyl diglycol carbonate
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Boiling Point

160 °C (4 mm Hg)
Record name DIALLYL DIGLYCOL CARBONATE
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Density

1.143 @ 20 °C
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Vapor Pressure

0.0011 [mmHg]
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Color/Form

Liquid

CAS No.

142-22-3, 25656-90-0
Record name Diallyl diglycol carbonate
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Melting Point

Freezing point: -4 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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